molecular formula C15H11BrN2O3S B2926179 N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251549-47-9

N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Katalognummer: B2926179
CAS-Nummer: 1251549-47-9
Molekulargewicht: 379.23
InChI-Schlüssel: IPRHSMHZYDZMIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a heterocyclic compound featuring a thieno[3,2-b]pyridine core fused with a substituted carboxamide group. The structure includes a 3-bromophenylmethyl substituent at the carboxamide nitrogen, a 7-hydroxy group, and a 5-oxo moiety.

Eigenschaften

IUPAC Name

N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S/c16-9-3-1-2-8(6-9)7-17-14(20)11-12(19)13-10(4-5-22-13)18-15(11)21/h1-6H,7H2,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRHSMHZYDZMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps, including the formation of the thienopyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction utilizes boron reagents and palladium catalysts under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique chemical structure allows for applications in material science and catalysis.

Wirkmechanismus

The mechanism of action of N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The compound shares structural motifs with several classes of heterocyclic carboxamides. Key analogs and their distinguishing features are outlined below:

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Key Differences
Target Compound Thieno[3,2-b]pyridine 3-Bromophenylmethyl, 7-hydroxy, 5-oxo Reference standard for comparison
Ethyl 7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxylate Thieno[3,2-b]pyridine Ethyl ester at C6, 4-methyl instead of carboxamide Ester group reduces hydrogen-bonding potential; methyl substituent alters steric effects
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, N-phenyl carboxamide Thiazolo core vs. thieno; methoxy vs. bromo substituents
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide Pyridine Chloro, difluorophenyl, trifluoromethylphenylmethyl Pyridine core lacks fused thiophene; halogen-rich substituents enhance lipophilicity
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-...-carboxamide) 1,4-Dihydropyridine Bromophenyl, thioether, cyano Non-aromatic dihydropyridine core; sulfur-containing side chain

Key Observations :

  • The 3-bromophenylmethyl group enhances hydrophobicity compared to methoxy or trifluoromethyl substituents .

Physicochemical Properties and Crystallography

Table 2: Crystallographic and Solubility Data
Compound Crystal System (Space Group) Hydrogen Bonding Patterns Calculated logP*
Target Compound Not reported Expected O–H···O/N interactions (7-hydroxy group) ~3.2 (estimated)
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-...-carboxylate Triclinic (P1) Carboxybenzylidene forms intermolecular H-bonds 2.8
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...-carboxamide Monoclinic (C2/c) N–H···O and C–H···O interactions 3.5
AZ257 Not reported Thioether and cyano groups limit H-bonding 4.1

Analysis :

  • The target compound’s 7-hydroxy group likely promotes solubility via hydrogen bonding, contrasting with AZ257’s lipophilic thioether/cyano groups .

Biologische Aktivität

N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide, also known as ChemDiv Compound ID P163-0678, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H11BrN2O3SC_{15}H_{11}BrN_{2}O_{3}S. Its structural characteristics can be represented using the following identifiers:

  • IUPAC Name : N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
  • SMILES : OC(c(scc1)c1N1)=C(C(NCc2cccc(Br)c2)=O)C1=O
  • InChI Key : Provides a unique identifier for chemical substances.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, research published in 2022 demonstrated that derivatives of thieno[2,3-b]pyridine exhibited significant cytotoxic effects on breast cancer cell lines, specifically MDA-MB-231 and MCF-7. The compound was shown to induce apoptosis in cancer cells, leading to a decrease in cancer stem cell (CSC) populations. The study utilized assays such as MTT for cytotoxicity determination and flow cytometry for apoptosis assessment. The results indicated that the compound could lower CSC percentages significantly in treated cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties were also evaluated. In a study assessing various thiazolopyridine derivatives, compounds similar to N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity, making it a candidate for further development as an antimicrobial agent .

The proposed mechanisms of action for N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through various signaling mechanisms.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
  • Modulation of Metabolic Pathways : The compound may affect metabolic pathways related to glycolysis and gluconeogenesis in cancer cells .

Table 1: Cytotoxicity Results in Cancer Cell Lines

Concentration (µM)MDA-MB-231 Viability (%)MCF-7 Viability (%)
0.058590
0.56070
2.53050
25<10<20

Table 2: Antimicrobial Activity (MIC Values)

Bacterial StrainMIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.30

Case Studies

  • Case Study on Breast Cancer : A study involving the administration of N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide to MDA-MB-231 cells revealed that treatment led to a significant reduction in cell viability after 72 hours at concentrations above 2.5 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
  • Antibacterial Efficacy : In a comparative study of thiazolopyridine derivatives against common bacterial strains, N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibited competitive MIC values that suggest its potential as an effective antibacterial agent .

Q & A

Q. Table 1. Synthesis Conditions for Analogous Thieno-Pyridine Derivatives

Compound ClassReagents/ConditionsYieldReference
Thiazolo[3,2-a]pyrimidineAcetic acid, NaOAc, 8–10 h reflux78%
Thieno[2,3-b]pyridineChloroacetic acid, substituted benzaldehyde65–75%

Q. Table 2. Crystallographic Parameters

ParameterValue ()Value ()
Space groupP21/cP-1
Unit cell (Å, °)a=15.84, b=9.77, c=17.77a=8.62, b=10.25, c=12.31
Dihedral angle80.94°85.2°

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.